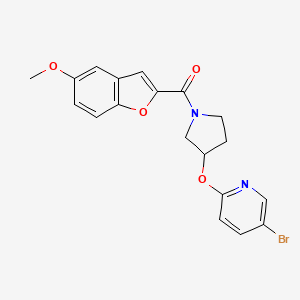
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone, is a complex organic molecule that appears to be related to various pharmacologically active compounds. The structure suggests the presence of a benzofuran moiety, which is often associated with biological activity, and a bromopyridine segment, which could imply potential for interaction with various biological targets.
Synthesis Analysis
While the exact synthesis of the compound is not detailed in the provided papers, we can infer from the synthesis of related compounds that the process likely involves multiple steps, including the formation of the benzofuran and pyridine moieties, followed by their functionalization. For instance, the synthesis of a related carboxylic acid moiety involved reactions under cold conditions, regioselective substitutions, and bromination steps . Similarly, the synthesis of benzofuran derivatives was achieved through reactions with alkyl bromides in the presence of a base in DMF . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of this compound would include a benzofuran ring system substituted with a methoxy group, a pyrrolidine ring, and a bromopyridine ring. The presence of these functional groups suggests that the molecule could engage in a variety of interactions, such as hydrogen bonding, pi-pi stacking, and halogen bonding, which could be relevant to its binding to biological targets.
Chemical Reactions Analysis
The bromine atom on the pyridine ring makes it susceptible to nucleophilic substitution reactions, which could be utilized in further chemical modifications or in the binding to biological targets. The methoxy group on the benzofuran ring could also influence the electronic properties of the molecule, potentially affecting its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular architecture. The presence of the bromopyridine and methoxybenzofuran moieties would likely make the compound relatively non-polar, affecting its solubility in various solvents. The molecular weight, boiling point, melting point, and stability of the compound would be determined by the specific arrangement of atoms and the presence of the heterocycles within its structure.
科学的研究の応用
Synthesis and Anticonvulsant Activities
- Design and Synthesis of Derivatives : A study described the synthesis of novel derivatives, including pyrrolidin-1-yl methanone, for potential anticonvulsant activities. These compounds showed promising results in tests like the maximal electroshock (MES) test (Malik & Khan, 2014).
Antimicrobial and Antifungal Properties
- Antibacterial Activity of Derivatives : Research on cyanopyridine derivatives, including pyrrolidin-1-yl compounds, showed significant antibacterial properties against various strains (Bogdanowicz et al., 2013).
- Investigation of Antimicrobial and Antioxidant Properties : A study synthesized and evaluated the antimicrobial and antioxidant properties of benzofuran derivatives, indicating the compound's utility in developing antimicrobial agents (Rashmi et al., 2014).
In Vitro Cytotoxicity Testing
- Cytotoxicity on Cancer Cell Lines : A study synthesized compounds related to benzofuran and tested their cytotoxicity on human cancer cell lines, indicating potential applications in cancer research (Công et al., 2020).
Anticancer Evaluation
- Synthesis for Anticancer Assessment : Research focused on synthesizing and evaluating various derivatives, including methanone compounds, for their potential as anticancer agents (Gouhar & Raafat, 2015).
Antiviral Applications
- Novel Antiviral Complexes : A study explored the synthesis of benzofuran compounds and their metal complexes, testing them for HIV inhibitory activity, showing promising results as antiviral agents (Galal et al., 2010).
Additional Applications
- Antimicrobial Screening of Pyridine Derivatives : Another research synthesized pyridine derivatives and tested their antimicrobial properties (Kumar et al., 2012).
- Organotin(IV) Complexes with Antimicrobial Activities : A study developed organotin(IV) complexes with pyrrolidin-1-yl methanone and evaluated their antimicrobial activities (Singh et al., 2016).
将来の方向性
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound contains a 5-bromopyridin-2-yl moiety , which is a common structural motif in many bioactive compounds, suggesting that it may interact with a variety of biological targets.
Mode of Action
The presence of the 5-bromopyridin-2-yl group suggests that it may act as an electrophile, forming covalent bonds with nucleophilic residues in target proteins . The pyrrolidin-1-yl group could potentially interact with hydrophobic pockets in proteins, contributing to the binding affinity of the compound .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Compounds containing similar structural motifs have been found to interact with a variety of pathways, including signal transduction, cell cycle regulation, and apoptosis .
Pharmacokinetics
The presence of the methoxy group on the benzofuran ring could potentially enhance the compound’s lipophilicity, which might improve its absorption and distribution . The bromine atom might make the compound susceptible to metabolic dehalogenation .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the structural features of the compound, it could potentially modulate protein function, leading to changes in cellular signaling and behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity and stability could be affected by the pH of its environment, while its efficacy could be influenced by the presence of competing or synergistic molecules .
特性
IUPAC Name |
[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(5-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-24-14-3-4-16-12(8-14)9-17(26-16)19(23)22-7-6-15(11-22)25-18-5-2-13(20)10-21-18/h2-5,8-10,15H,6-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDDAOGMUFTSGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(C3)OC4=NC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


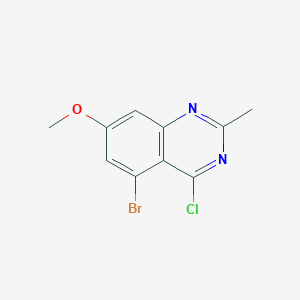
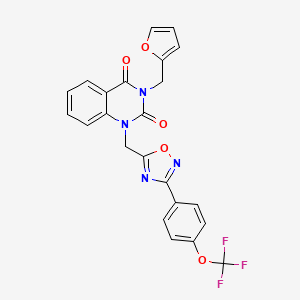
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B3012225.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012229.png)
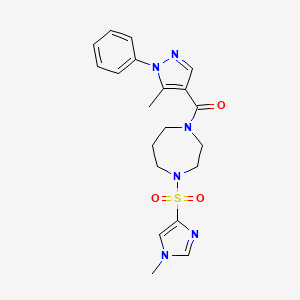
![6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3012232.png)
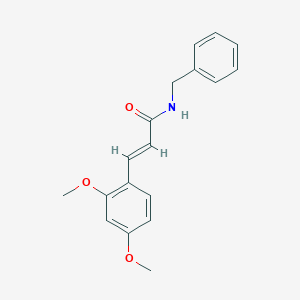
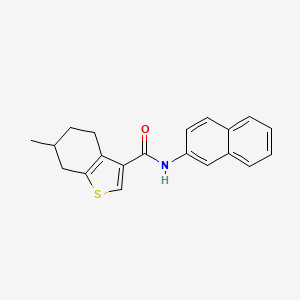
![N-(3-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3012238.png)
![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3012240.png)
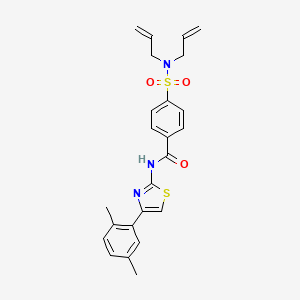
![N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B3012242.png)